Cadusafos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 245 mg/L at 25 °C

Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.

Synonyms

Canonical SMILES

Nematicidal Effects and Uptake

Research has focused on understanding cadusafos's effectiveness in controlling nematodes, microscopic roundworms that can damage plant roots. Studies have examined uptake rates and persistence of the compound in crops like tomatoes, determining optimal application methods for pest control ().

Environmental Fate and Contamination

Due to its potential for environmental contamination, research has investigated cadusafos's behavior in soil and water. One study examined how factors like rainfall and soil type influence the movement and persistence of cadusafos in agricultural catchments, highlighting potential risks of groundwater contamination ().

Degradation and Metabolism

Understanding how cadusafos breaks down in the environment is crucial for assessing its impact. Research has explored the degradation pathways of cadusafos in soil and water, identifying the byproducts formed during this process.

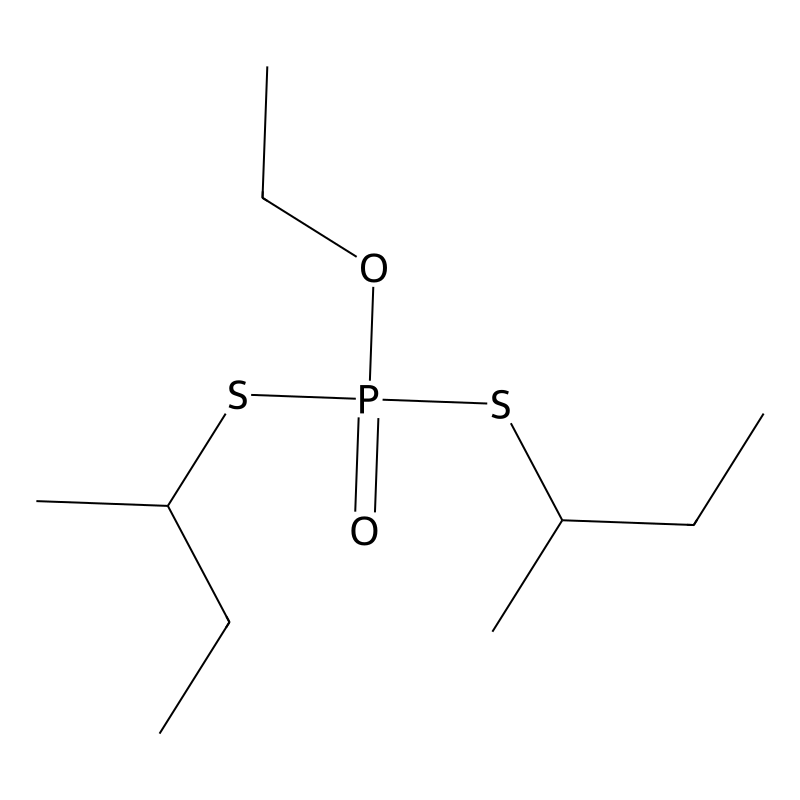

Cadusafos is a synthetic organic thiophosphate compound classified as an organothiophosphate insecticide. It is a clear, volatile liquid that is characterized by its chemical formula, C${10}$H${23}$O$_2$PS$_2$. The structure of Cadusafos includes a phosphorus atom bonded to two sulfur atoms and an ethyl ether group, along with iso-butyl substituents. This compound is primarily used for agricultural purposes as a contact and stomach insecticide and nematicide, applied to soil during planting or on the soil surface .

Cadusafos acts as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh) after it transmits a signal between nerve cells. Cadusafos binds to the active site of AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh at nerve synapses, causing overstimulation and disrupting normal nervous system function []. This mechanism is common among organophosphate insecticides.

Cadusafos is a highly toxic compound and a severe acute poison. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death []. Due to its toxicity concerns, cadusafos is not registered for use in the United States [].

Cadusafos exhibits reactivity typical of organophosphate compounds, particularly through its inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in nerve signal transmission. When Cadusafos binds to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation that can cause overstimulation of the nervous system, respiratory failure, and potentially death .

The metabolic pathways of Cadusafos involve hydrolysis followed by oxidation reactions, resulting in various metabolites. Initial hydrolysis produces sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA), which are further degraded into smaller polar compounds .

Cadusafos acts primarily as a neurotoxin due to its mechanism of acetylcholinesterase inhibition. Studies have shown that chronic exposure can lead to decreased motor activity and reduced cholinesterase activity in the brain and red blood cells of animals . In laboratory studies involving rats, Cadusafos was rapidly absorbed and eliminated predominantly through urine, with a significant portion excreted within 48 hours .

Cadusafos is primarily used in agriculture as an insecticide and nematicide. Its application methods include:

- Soil Treatment: Applied to soil at planting or on the surface.

- Pest Control: Effective against various pests due to its neurotoxic properties.

The compound's ability to inhibit cholinesterase makes it particularly useful in controlling pests that affect crops such as potatoes, corn, and tomatoes .

Interaction studies have demonstrated that Cadusafos can undergo various metabolic transformations in biological systems. In rats, it was found that over 90% of the administered dose was eliminated within 48 hours post-administration. The metabolic products identified include both the parent compound and several metabolites formed through hydrolysis and oxidation processes . Furthermore, environmental studies indicate that Cadusafos degrades into less toxic compounds when exposed to soil microorganisms .

Cadusafos shares similarities with other organophosphate compounds but possesses unique structural characteristics that differentiate it from them. Below are some similar compounds:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Malathion | O,O-dimethyl-S-(1,2-dicarbethoxyethyl) phosphorothioate | Broad-spectrum insecticide; less persistent than Cadusafos |

| Chlorpyrifos | O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate | Widely used insecticide; concerns over environmental persistence |

| Parathion | O,O-diethyl-p-nitrophenyl phosphorothioate | Highly toxic; banned in many countries due to safety concerns |

Cadusafos is unique due to its specific thiophosphate structure and its application method as both a contact and stomach insecticide. Its distinct metabolic pathways also contribute to its unique profile among organophosphates .

Cadusafos demonstrates significant mammalian toxicity through multiple pathways of exposure. The compound exhibits high to moderate acute toxicity via oral administration, with lethal dose fifty (LD50) values ranging from 30 to 131 milligrams per kilogram body weight in rats and 68 to 82 milligrams per kilogram body weight in mice [1] [2]. The dermal route presents even greater toxicity, with LD50 values of 12 to 42 milligrams per kilogram body weight in rabbits [1] [2]. Inhalation exposure demonstrates extreme toxicity, with a lethal concentration fifty (LC50) of 0.04 milligrams per liter air in rats [1] [2].

Following oral administration, cadusafos exhibits rapid and nearly complete absorption, with absorption rates approaching 100% in males and exceeding 90% in females [1] [2]. The compound demonstrates extensive distribution throughout the body, with highest concentrations observed in the liver, adipose tissue, kidney, and lungs [1] [2]. Despite this widespread distribution, there is no evidence of bioaccumulation, as the compound undergoes rapid metabolism and elimination [1] [2].

The primary mechanism of acute toxicity involves the disruption of normal cholinergic transmission. Initial signs of toxicity manifest within 2 to 24 hours of exposure and include excessive salivation, lacrimation, ataxia, and other characteristic symptoms of cholinergic overstimulation [3]. The compound's metabolic pathway involves extensive biotransformation, beginning with cleavage of thio-butyl groups to produce butyl-mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid [1] [2]. These metabolites undergo further oxidation and cleavage reactions, ultimately resulting in the formation of hydroxysulfones, phosphorothioic acids, and sulfonic acids [1] [2].

Chronic exposure studies reveal dose-dependent effects primarily related to cholinesterase inhibition. In subchronic studies, the no-observed-adverse-effect level (NOAEL) for rats was established at 1 parts per million (ppm), equivalent to 0.067 milligrams per kilogram body weight per day, based on erythrocyte and brain cholinesterase activity reduction at 5 ppm [1] [2]. Long-term exposure studies in rats identified a NOAEL of 1 ppm, equal to 0.045 milligrams per kilogram body weight per day, based on erythrocyte cholinesterase inhibition and decreased locomotor activity at 5 ppm [1] [2].

In canine studies, the compound demonstrated lower toxicity, with NOAELs of 0.09 milligrams per kilogram body weight per day in 13-week studies and 0.02 milligrams per kilogram body weight per day in one-year studies [1] [2]. The only significant finding in dogs was inhibition of plasma cholinesterase activity in females at doses of 0.005 and 0.02 milligrams per kilogram body weight per day, though this effect was not considered toxicologically relevant [1] [2].

Ecotoxicological Assessments: Avian, Aquatic, and Soil Organism Sensitivity

Cadusafos demonstrates significant ecotoxicological effects across multiple taxonomic groups, with particular sensitivity observed in aquatic organisms. Aquatic toxicity assessments reveal extremely high toxicity to fish species, with 96-hour LC50 values of 0.13 milligrams per liter in rainbow trout and 0.17 milligrams per liter in bluegill sunfish [4]. These values classify cadusafos as very toxic to aquatic life according to established guidelines [4].

Aquatic invertebrates demonstrate even greater sensitivity to cadusafos exposure. Daphnia magna, a standard test organism for freshwater invertebrate toxicity, exhibits a 48-hour effective concentration fifty (EC50) of 0.0013 milligrams per liter [4]. The chronic toxicity to daphnia is particularly pronounced, with a 21-day no-observed-effect concentration (NOEC) of 0.00023 milligrams per liter [4]. These extremely low effect concentrations demonstrate the compound's potential for significant aquatic ecosystem impacts [4].

Algal toxicity assessments show relatively lower sensitivity compared to animal species, with 96-hour EC50 values of 4.3 to 5.3 milligrams per liter [4]. However, chronic exposure to algae still results in measurable effects, with 96-hour NOEC values of 1.0 milligrams per liter [4].

Avian toxicity data indicates significant concern for bird populations. Cadusafos exhibits high toxicity to birds, with acute oral LD50 values of 16.1 milligrams per kilogram in bobwhite quail [4]. The compound is classified as highly toxic to birds based on established toxicity criteria [5]. Field studies and monitoring programs have identified cadusafos as a substance of concern for avian populations, particularly in agricultural areas where application rates may result in significant exposure [5].

Soil organism assessments demonstrate particular sensitivity in earthworms and other soil invertebrates. Cadusafos is classified as highly toxic to earthworms, with studies showing significant effects on survival, growth, and reproduction [5] [6]. The compound affects essential soil organisms that contribute to nutrient cycling and soil bioturbation, potentially impacting soil health and ecosystem function [6]. Research has demonstrated that cadusafos exposure results in reduced cocoon production, decreased number of hatchlings, and increased deoxyribonucleic acid strand breaks in earthworm cells [6].

Terrestrial arthropod studies reveal high toxicity to beneficial insects. Cadusafos demonstrates significant toxicity to honeybees, with contact LD50 values of 1.08 micrograms per bee and oral LD50 values of 2.07 micrograms per bee [4]. These values classify cadusafos as highly toxic to pollinators, raising concerns about potential impacts on pollination services in agricultural ecosystems [4].

Neurotoxic Action: Acetylcholinesterase Inhibition Dynamics

Cadusafos exerts its primary neurotoxic effects through irreversible inhibition of acetylcholinesterase, the enzyme responsible for terminating cholinergic neurotransmission [1] [2] [7]. As an organothiophosphate compound, cadusafos acts as a potent acetylcholinesterase inhibitor, causing accumulation of acetylcholine at cholinergic synapses throughout the nervous system [7] [8].

The mechanism of acetylcholinesterase inhibition involves phosphorylation of the serine residue at the esteratic site of the enzyme [7]. This phosphorylation prevents the binding of acetylcholine to the esteratic site, blocking the normal hydrolysis of acetylcholine into choline and acetate [7]. The resulting accumulation of acetylcholine leads to continuous stimulation of both muscarinic and nicotinic acetylcholine receptors, producing the characteristic signs of cholinergic toxicity [7] [8].

Acute neurotoxicity studies in rats demonstrate dose-dependent effects on cholinesterase activity. At doses of 25 and 40 milligrams per kilogram body weight, significant inhibition of plasma and erythrocyte cholinesterase activity was observed [1] [2]. Although brain cholinesterase activity was not statistically significantly inhibited at these doses, individual data showed an increased incidence of rats with low brain cholinesterase activity [1] [2]. The NOAEL for acute neurotoxicity was established at 0.02 milligrams per kilogram body weight based on erythrocyte and brain cholinesterase inhibition and associated clinical signs [1] [2].

Subchronic neurotoxicity studies reveal progressive cholinesterase inhibition with continued exposure. In 13-week feeding studies, statistically significant reductions in plasma, erythrocyte, and brain cholinesterase activity were observed at 300 ppm dietary concentration [1] [2]. The NOAEL for subchronic neurotoxicity was established at 0.5 ppm, equivalent to 0.031 milligrams per kilogram body weight per day [1] [2].

The clinical manifestations of cholinesterase inhibition follow a predictable pattern reflecting the compound's effects on different components of the nervous system. Muscarinic effects include excessive salivation, lacrimation, urination, defecation, miosis, and bradycardia [1] [2] [4]. Nicotinic effects encompass muscle fasciculations, weakness, and potentially respiratory paralysis at high doses [1] [2] [4]. Central nervous system effects include headache, dizziness, confusion, and at severe exposures, convulsions and coma [1] [2] [4].

The temporal dynamics of cholinesterase inhibition vary with exposure duration and dose. Acute exposures result in rapid onset of symptoms, typically within 2 to 24 hours [3]. Recovery from acute exposure depends on the synthesis of new acetylcholinesterase enzyme, a process that can require several weeks for complete restoration of normal cholinesterase activity [1] [2]. Chronic exposures at lower doses may produce cumulative effects, with progressive inhibition of cholinesterase activity over time [1] [2].

Reproductive, Developmental, and Genotoxic Risk Evaluations

Comprehensive reproductive toxicity assessments have been conducted through multigeneration studies in laboratory animals. Two-generation reproductive toxicity studies in rats found no treatment-related effects on reproductive performance, litter data, or postnatal development at doses up to the highest tested level [1] [2]. The NOAEL for reproductive toxicity was established at 5 ppm, equivalent to 0.262 milligrams per kilogram body weight per day, representing the highest dose tested [1] [2].

Parental toxicity in the reproductive studies was primarily manifested as cholinesterase inhibition. Male and female rats in both parental generations showed statistically significant reductions in plasma and erythrocyte acetylcholinesterase activity at 5 ppm during the pre-mating phase and at weaning [1] [2]. The NOAEL for parental toxicity was established at 0.5 ppm, equivalent to 0.026 milligrams per kilogram body weight per day, based on erythrocyte cholinesterase inhibition at the higher dose level [1] [2].

Developmental toxicity studies have been conducted in both rats and rabbits to assess potential teratogenic effects. In rat developmental toxicity studies, maternal toxicity was observed at doses of 6 milligrams per kilogram body weight per day and above, manifesting as decreased body weight, reduced food intake, and severe signs of cholinergic intoxication [1] [2]. Developmental effects included reduced fetal body weights and increased incidence of skeletal variations, including absent sternebrae, partially ossified bones, and absent xiphoid processes [1] [2]. The NOAEL for both maternal and developmental toxicity in rats was established at 2 milligrams per kilogram body weight per day [1] [2].

Rabbit developmental toxicity studies revealed greater maternal sensitivity compared to rats. Maternal toxicity was observed at 0.3 milligrams per kilogram body weight per day and above, including mortality, clinical signs of neurotoxicity, and marked inhibition of erythrocyte acetylcholinesterase activity [1] [2]. The NOAEL for maternal toxicity in rabbits was established at 0.1 milligrams per kilogram body weight per day [1] [2]. Despite the significant maternal toxicity, no treatment-related effects were observed on fertility, litter size, fetal development, or structural abnormalities, leading to a NOAEL for developmental toxicity of 0.9 milligrams per kilogram body weight per day [1] [2].

Genotoxicity evaluations have been conducted using multiple in vitro and in vivo assay systems. Cadusafos demonstrated no genotoxic activity in five gene mutation assays and one chromosome aberration test [1] [2] [9]. However, an increase in transformation frequency was observed in one transformation assay with BALB/3T3 mouse embryo cells in the presence of exogenous metabolic activation [9]. This positive result was limited to a single test system and was not supported by other genotoxicity assays [9].

Additional genotoxicity assessments included reverse mutation assays, which showed no mutagenic activity [1] [2]. The weight of evidence from the comprehensive genotoxicity testing program indicates that cadusafos is unlikely to be genotoxic [1] [2]. The isolated positive result in the cell transformation assay was not considered sufficient to raise concerns about genotoxic potential given the negative results in multiple other assay systems [1] [2].

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography coupled with mass spectrometry represents a fundamental analytical approach for cadusafos detection and quantification. The organophosphate nematicide cadusafos demonstrates excellent compatibility with gas chromatographic separation techniques due to its moderate volatility and thermal stability [1] [2]. Contemporary analytical protocols predominantly employ gas chromatography-tandem mass spectrometry systems, which provide enhanced selectivity and sensitivity compared to traditional single-quadrupole instruments [1] [3].

The most widely implemented detection system utilizes triple quadrupole mass spectrometry operating in multiple reaction monitoring mode [1] [2]. This configuration enables simultaneous monitoring of multiple transitions for enhanced compound confirmation and reduced matrix interference. Typical analytical conditions involve helium carrier gas with flow rates of 1.0-1.2 milliliters per minute, utilizing ultra-inert capillary columns with 5% phenyl-methylpolysiloxane stationary phases [1] [2]. Temperature programming typically initiates at 70 degrees Celsius, followed by gradual ramping to 280-300 degrees Celsius to achieve optimal chromatographic separation [1] [2].

Retention time consistency represents a critical parameter for cadusafos identification, with reported values of approximately 5.7 minutes under standard gas chromatography-nitrogen phosphorus detection conditions [4] [5]. The compound exhibits characteristic mass spectral fragmentation patterns, with molecular ion peaks and diagnostic product ions facilitating unambiguous identification [1] [2]. Matrix-matched calibration curves demonstrate linearity across concentration ranges of 0.01-4.0 micrograms per milliliter, with correlation coefficients consistently exceeding 0.99 [6] [7].

Detection limits achieved through optimized gas chromatography-mass spectrometry protocols range from 0.01 micrograms per liter to 0.001 parts per million, depending on sample matrix complexity and analytical instrumentation [8] [5]. Recovery efficiencies typically fall within acceptable ranges of 67-107%, meeting international validation criteria for pesticide residue analysis [6] [5]. The method demonstrates excellent precision, with relative standard deviations below 10% for replicate measurements [6] [5].

High Performance Liquid Chromatography-Mass Spectrometry Protocols

Liquid chromatography-tandem mass spectrometry has emerged as the preferred analytical technique for cadusafos determination in complex matrices requiring minimal sample preparation [9] [10]. The technique offers superior performance for polar metabolites and degradation products that may not be amenable to gas chromatographic analysis [9] [10]. Modern high performance liquid chromatography-mass spectrometry systems utilize electrospray ionization in positive mode, providing enhanced sensitivity for organophosphate compounds [9] [10].

Mobile phase composition typically consists of acetonitrile and water, both containing 0.1% formic acid to enhance ionization efficiency and chromatographic peak shape [11] [12]. Gradient elution programs are optimized to achieve baseline separation of cadusafos from structurally related compounds and matrix interferences [11] [12]. Column selection favors reversed-phase C18 stationary phases with particle sizes of 1.8-5.0 micrometers to achieve optimal resolution and analysis time [11] [12].

Multiple reaction monitoring acquisition methods enable simultaneous monitoring of precursor-to-product ion transitions, with typically two to four transitions monitored per compound for quantification and confirmation purposes [9] [10] [11]. Triggered multiple reaction monitoring represents an advanced acquisition strategy that enhances identification confidence through conditional acquisition of additional transitions when primary signals exceed predetermined threshold levels [12].

Limits of detection for high performance liquid chromatography-mass spectrometry methods range from 0.0005 to 0.005 milligrams per kilogram, depending on matrix complexity and analytical conditions [13] [14]. Recovery studies demonstrate acceptable performance with values between 71.9% and 110.5% across diverse food matrices [13] [14]. Method validation parameters consistently meet international guidelines, with relative standard deviations below 13% for precision studies [13] [14].

| Parameter | Gas Chromatography-Mass Spectrometry | High Performance Liquid Chromatography-Mass Spectrometry |

|---|---|---|

| Detection Limit | 0.01 μg/L - 0.001 ppm [8] [5] | 0.0005-0.005 mg/kg [13] [14] |

| Recovery Range | 67-107% [6] [5] | 71.9-110.5% [13] [14] |

| Retention Time | 5.7 min [4] [5] | Matrix dependent |

| Ionization Mode | Electron Impact | Electrospray Positive [9] [10] |

| Linear Range | 0.01-4.0 μg/mL [6] | Variable with matrix |

Extraction and Purification Strategies in Complex Matrices

Quick Easy Cheap Effective Rugged and Safe Extraction Methodology

The Quick Easy Cheap Effective Rugged and Safe extraction methodology has become the predominant sample preparation technique for cadusafos analysis across diverse matrix types [15] [16] [17]. This approach utilizes acetonitrile as the primary extraction solvent, leveraging its excellent solvating properties for organophosphate compounds while maintaining compatibility with both gas chromatography and liquid chromatography systems [15] [16]. The method involves homogenization of sample material with acetonitrile, followed by salt-induced phase separation using magnesium sulfate and sodium chloride [15] [16].

Optimization studies have demonstrated that acetonitrile-acetone mixtures in 5:5 volume ratios provide enhanced extraction efficiency for cadusafos from lipid-rich matrices [13]. This solvent combination addresses the limitations of pure acetonitrile extraction, particularly the formation of fatty layers that can retain lipophilic pesticides and reduce recovery rates [13]. The addition of ceramic homogenizers during extraction improves analyte liberation from complex food matrices while maintaining method reproducibility [16].

Dispersive solid-phase extraction cleanup utilizes multiple sorbent materials to remove matrix interferences while preserving target analyte recovery [15] [16] [13]. Primary secondary amine sorbents effectively remove organic acids and polar matrix components, while octadecylsilane sorbents target lipophilic interferences [13] [18]. Magnesium sulfate serves dual functions as both a drying agent and matrix component removal mechanism [13] [18]. Graphitized carbon black, while effective for pigment removal, demonstrates significant cadusafos retention and is generally avoided in routine applications [13].

Recovery efficiency studies across multiple matrix types demonstrate acceptable performance, with values ranging from 70% to 120% meeting international validation criteria [15] [16] [13]. The method exhibits minimal matrix effects when coupled with appropriate analytical techniques, with signal suppression or enhancement typically below 20% [13] [18]. Precision studies consistently yield relative standard deviations below 15%, indicating excellent method reproducibility [13] [18].

Solid-Phase Extraction Techniques

Traditional solid-phase extraction methodologies continue to play important roles in cadusafos analysis, particularly for aqueous samples and specialized purification requirements [19] [20]. Universal polymeric reversed-phase sorbents demonstrate excellent retention characteristics for organophosphate compounds, enabling effective concentration from large sample volumes [19] [20]. Conditioning protocols typically involve sequential washes with methanol and water to activate sorbent functionality [19] [20].

Recent developments in solid-phase extraction technology include disk-type cartridges that significantly reduce sample processing time compared to traditional packed bed formats [20]. These systems enable processing of 500-milliliter water samples within 5 minutes compared to 50 minutes required for conventional cartridges [20]. Flow rate optimization studies indicate optimal performance at 50-100 milliliters per minute for disk-type systems [20].

Multi-walled carbon nanotube sorbents represent an emerging technology for cadusafos extraction from environmental water samples [21] [5]. These materials demonstrate superior selectivity and capacity compared to traditional sorbents, achieving recovery efficiencies of 67-107% with detection limits between 1.16 and 93.6 nanograms per liter [5]. Elution protocols utilize dichloromethane or ethyl acetate, with volumes optimized based on matrix complexity [5].

Automated solid-phase extraction systems provide enhanced reproducibility and sample throughput for routine analytical laboratories [19]. These systems integrate sample loading, washing, and elution steps under computer control, minimizing operator variability and improving method precision [19]. Validation studies demonstrate comparable performance to manual techniques while significantly reducing analysis time and labor requirements [19].

Matrix-Specific Purification Strategies

Complex food matrices require specialized purification approaches to address unique interference patterns and matrix effects [13] [18]. Animal-derived foods, characterized by high lipid content, necessitate enhanced cleanup procedures to remove fatty acids and phospholipids that interfere with chromatographic analysis [13] [18]. The Enhanced Matrix Removal-Lipid cartridge technology specifically targets these interferences while maintaining cadusafos recovery [18].

Plant matrices present distinct challenges related to chlorophyll, carotenoids, and other pigmented compounds that can interfere with detection systems [16] [18]. Cleanup strategies incorporate multiple sorbent types in sequential or parallel configurations to address these diverse interference sources [16] [18]. Cryogenic sample processing at solid carbon dioxide temperatures minimizes analyte losses during homogenization of volatile pesticides [22].

Soil sample preparation requires modified extraction protocols to address adsorption interactions between cadusafos and soil organic matter [17] [23]. Enhanced extraction techniques utilize elevated temperatures, extended contact times, or specialized solvent systems to improve analyte recovery from soil matrices [17] [23]. Validation studies demonstrate acceptable recovery across five distinct soil types, indicating method robustness [23].

Water sample preparation strategies vary based on dissolved organic content and suspended particulate matter [5] [19]. Filtration protocols separate aqueous and solid phases for independent extraction, with glass fiber filters retaining particulate-bound residues for Soxhlet extraction [19]. pH adjustment to acidic conditions enhances analyte stability and extraction efficiency from water matrices [19].

| Extraction Method | Solvent System | Recovery Range | Advantages | Matrix Suitability |

|---|---|---|---|---|

| QuEChERS | Acetonitrile | 70-120% [15] [16] | Fast, simple | Food matrices |

| Solid-Phase Extraction | Ethyl acetate | 89.7-95.9% [5] | High selectivity | Water samples |

| Multi-walled Carbon Nanotubes | Dichloromethane | 67-107% [5] | Low detection limits | Environmental waters |

| Enhanced Matrix Removal | Variable | 62-119% [18] | Lipid removal | Animal products |

Metabolite Identification and Biomarker Development

Metabolic Pathway Characterization

Cadusafos undergoes extensive biotransformation through well-characterized metabolic pathways that have been elucidated through both in vivo and in vitro studies [24] [10]. The primary metabolic route involves hydrolytic cleavage of one or both thio-butyl groups, generating sec-butyl mercaptan and various phosphorothioic acid derivatives [24]. This initial transformation represents the rate-limiting step in cadusafos metabolism and produces metabolites that serve as reliable biomarkers of exposure [24] [10].

Secondary metabolic transformations include oxidation of sec-butyl mercaptan to methyl sec-butyl sulfide, sulfoxide, and sulfone derivatives [24]. Further oxidation produces hydroxysulfones, which represent major metabolites detected in both animal and plant systems [24] [25]. The sulfone metabolites demonstrate enhanced stability compared to parent compound, making them particularly valuable as long-term exposure indicators [24] [25].

Alternative metabolic pathways involve direct oxidation of the parent compound to various hydroxylated derivatives and conjugation reactions with endogenous molecules [24] [10]. Plant metabolism studies reveal glucose conjugation as a significant detoxification mechanism, producing water-soluble metabolites that accumulate in plant tissues [24]. Carbon dioxide formation through complete mineralization represents the ultimate metabolic endpoint, occurring through oxidation of sulfonic acid intermediates [24].

Metabolic profiling studies utilizing liquid chromatography-high resolution mass spectrometry have identified over nine distinct metabolites in plant systems [26]. The metabolic pattern varies significantly between species, with potato demonstrating the most extensive metabolism compared to other test crops [24]. Time-course studies reveal rapid initial transformation followed by slower secondary metabolism, with parent compound depletion occurring within 30-60 days in most systems [26] [24].

Advanced Metabolite Detection Techniques

Contemporary metabolite identification relies heavily on high-resolution mass spectrometry coupled with sophisticated data processing algorithms [9] [10] [27]. Predictive multiple reaction monitoring represents a powerful approach that generates comprehensive transition lists based on theoretical metabolic transformations [27]. This technique enables detection of previously unknown metabolites through systematic screening of predicted molecular formulas and fragmentation patterns [27].

Accurate mass measurements provide elemental composition assignments with mass accuracy typically below 5 parts per million [27] [10]. Isotope ratio analysis offers additional confirmation of molecular formulas, particularly valuable for chlorinated or sulfur-containing metabolites where distinctive isotope patterns facilitate identification [27]. Tandem mass spectrometry fragmentation studies reveal structural information through systematic bond cleavage patterns [27] [10].

Time-dependent metabolite profiling enables pathway elucidation through temporal analysis of metabolite formation and disappearance [9] [10]. Stable isotope labeling studies provide definitive confirmation of metabolic relationships by tracking atom incorporation from labeled precursors [10]. These approaches have been successfully applied to elucidate cadusafos transformation pathways in both environmental and biological systems [9] [10].

Database integration represents a critical component of modern metabolite identification workflows [9] [10]. Comparison with existing reference databases provides initial metabolite annotations, while custom databases derived from controlled exposure studies enhance identification confidence [9] [10]. Machine learning algorithms increasingly support automated metabolite identification through pattern recognition in mass spectral data [27].

Biomarker Development and Validation

Dialkyl phosphate metabolites serve as established biomarkers for organophosphate pesticide exposure, including cadusafos [9] [10] [28]. These common metabolites result from hydrolysis of various organophosphate compounds and provide integrated exposure assessment across multiple pesticide sources [9] [10] [28]. Diethyl phosphate and dimethyl phosphate represent the predominant urinary metabolites, with concentrations correlating with recent exposure levels [28].

Specific cadusafos metabolites offer enhanced specificity compared to common dialkyl phosphate biomarkers [9] [10]. Methyl sec-butyl sulfone demonstrates particular promise as a specific biomarker due to its structural uniqueness and analytical stability [24] [25]. Hydroxy sulfone derivatives provide additional confirmation of cadusafos exposure through complementary analytical approaches [24] [25].

Validation studies for biomarker applications require comprehensive assessment of analytical performance parameters [9] [10]. Method sensitivity must accommodate expected biomarker concentrations in biological matrices, typically requiring detection limits in the nanogram per milliliter range [9] [10]. Recovery studies across diverse biological matrices demonstrate acceptable performance for established biomarkers [9] [10].

Temporal stability represents a critical consideration for biomarker applications, as metabolite concentrations vary significantly based on time since exposure [9] [10] [28]. Longitudinal studies reveal optimal sampling windows for different metabolites, with some compounds detectable for extended periods following exposure cessation [28]. Population-based reference ranges provide context for individual exposure assessments and support epidemiological applications [28].

| Metabolite | Formation Pathway | Detection Method | Biomarker Potential | Matrix |

|---|---|---|---|---|

| Methyl sec-butyl sulfone | Oxidation [24] | LC-MS/MS [24] | High | Urine [24] |

| Hydroxy sulfones | Hydroxylation [24] | LC-HRMS [10] | Moderate | Plant tissue [24] |

| 2-butanesulfonic acid | Oxidative cleavage [24] | GC-MS [24] | High | Urine [24] |

| Phosphorothioic acid | Hydrolysis [24] | LC-MS/MS [24] | Moderate | All matrices [24] |

| Dialkyl phosphates | Common pathway [9] [10] | LC-MS/MS [9] [10] | Moderate | Urine [9] [10] |

Purity

Color/Form

Light to dark-gray amorphous granules

XLogP3

Exact Mass

Flash Point

LogP

log Kow = 3.90

Odor

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 211 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 208 of 211 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H301+H311+H331 (74.04%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Organophosphate insecticide structurally similar to ethoprop.

USA: Not registered for use; Outside USA: for bananas, plantains, and potatoes.

One /US/ import tolerance on bananas

Analytic Laboratory Methods

Stability Shelf Life

Dates

2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.

3: Abo-Amer AE. Characterization of a strain of Pseudomonas putida isolated from agricultural soil that degrades cadusafos (an organophosphorus pesticide). World J Microbiol Biotechnol. 2012 Mar;28(3):805-14. doi: 10.1007/s11274-011-0873-5. Epub 2011 Aug 28. PubMed PMID: 22805799.

4: Meher HC, Gajbhiye VT, Singh G, Kamra A, Chawla G. Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions. J Agric Food Chem. 2010 Feb 10;58(3):1815-22. doi: 10.1021/jf903609d. PubMed PMID: 20085277.

5: ElShafei GS, Nasr IN, Hassan AS, Mohammad SG. Kinetics and thermodynamics of adsorption of cadusafos on soils. J Hazard Mater. 2009 Dec 30;172(2-3):1608-16. doi: 10.1016/j.jhazmat.2009.08.034. Epub 2009 Aug 18. PubMed PMID: 19744777.

6: Kookana RS, Ali A, Smith L, Arshad M. Contrasting effects of two antimicrobial agents (triclosan and triclocarban) on biomineralisation of an organophosphate pesticide in soils. Chemosphere. 2014 Jul;107:360-5. doi: 10.1016/j.chemosphere.2013.12.090. Epub 2014 Jan 23. PubMed PMID: 24461429.

7: Karpouzas DG, Karanasios E, Menkissoglu-Spiroudi U. Enhanced microbial degradation of cadusafos in soils from potato monoculture: demonstration and characterization. Chemosphere. 2004 Aug;56(6):549-59. PubMed PMID: 15212898.

8: Ibrahim SK, Haydock PP. Cadusafos Inhibits Hatching, Invasion, and Movement of the Potato Cyst Nematode Globodera pallida. J Nematol. 1999 Jun;31(2):201-6. PubMed PMID: 19270890; PubMed Central PMCID: PMC2620356.

9: Saison C, Cattan P, Louchart X, Voltz M. Effect of spatial heterogeneities of water fluxes and application pattern on cadusafos fate on banana-cultivated andosols. J Agric Food Chem. 2008 Dec 24;56(24):11947-55. doi: 10.1021/jf802435c. PubMed PMID: 19053376.

10: Qiao K, Liu X, Wang H, Xia X, Ji X, Wang K. Effect of abamectin on root-knot nematodes and tomato yield. Pest Manag Sci. 2012 Jun;68(6):853-7. doi: 10.1002/ps.2338. Epub 2012 Mar 6. PubMed PMID: 22395950.

11: Karpouzas DG, Fotopoulou A, Menkissoglu-Spiroudi U, Singh BK. Non-specific biodegradation of the organophosphorus pesticides, cadusafos and ethoprophos, by two bacterial isolates. FEMS Microbiol Ecol. 2005 Aug 1;53(3):369-78. PubMed PMID: 16329956.

12: McClure MA, Schmitt ME. Control of Citrus Nematode, Tylenchulus seimipenetrans, with Cadusafos. J Nematol. 1996 Dec;28(4S):624-8. PubMed PMID: 19277185; PubMed Central PMCID: PMC2619740.

13: Charlier JB, Cattan P, Voltz M, Moussa R. Transport of a nematicide in surface and groundwaters in a tropical volcanic catchment. J Environ Qual. 2009 Mar 25;38(3):1031-41. doi: 10.2134/jeq2008.0355. Print 2009 May-Jun. PubMed PMID: 19329691.

14: Giannakou IO, Karpouzas DG, Anastasiades I, Tsiropoulos NG, Georgiadou A. Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. Pest Manag Sci. 2005 Oct;61(10):961-72. PubMed PMID: 15983980.

15: Seo YH, Cho TH, Hong CK, Kim MS, Cho SJ, Park WH, Hwang IS, Kim MS. Monitoring and risk assessment of pesticide residues in commercially dried vegetables. Prev Nutr Food Sci. 2013 Jun;18(2):145-9. doi: 10.3746/pnf.2013.18.2.145. PubMed PMID: 24471124; PubMed Central PMCID: PMC3892501.

16: Malhat F, Nasr I. Organophosphorus pesticides residues in fish samples from the River Nile tributaries in Egypt. Bull Environ Contam Toxicol. 2011 Dec;87(6):689-92. doi: 10.1007/s00128-011-0419-4. Epub 2011 Sep 28. PubMed PMID: 21953307.

17: Oka Y. Nematicidal activity of fluensulfone against some migratory nematodes under laboratory conditions. Pest Manag Sci. 2014 Dec;70(12):1850-8. doi: 10.1002/ps.3730. Epub 2014 Feb 25. PubMed PMID: 24452922.

18: Oka Y, Shuker S, Tkachi N. Influence of soil environments on nematicidal activity of fluensulfone against Meloidogyne javanica. Pest Manag Sci. 2013 Nov;69(11):1225-34. doi: 10.1002/ps.3487. Epub 2013 Mar 1. PubMed PMID: 23456999.

19: Wada S, Toyota K. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community. Microbes Environ. 2008;23(4):331-6. PubMed PMID: 21558727.

20: Oka Y, Shuker S, Tkachi N. Nematicidal efficacy of MCW-2, a new nematicide of the fluoroalkenyl group, against the root-knot nematode Meloidogyne javanica. Pest Manag Sci. 2009 Oct;65(10):1082-9. doi: 10.1002/ps.1796. PubMed PMID: 19488996.